4,6-Dimethoxy-2-methylpyrimidine
Overview
Description
4,6-Dimethoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Anticancer Drugs
4,6-Dichloro-2-methylpyrimidine, a derivative of 4,6-Dimethoxy-2-methylpyrimidine, is an important intermediate in the synthesis of the anticancer drug dasatinib (Guo Lei-ming, 2012).
Herbicide Synthesis
4,6-Dimethoxy-2-methylsulphonylpyrimidine is a key intermediate for synthesizing pyrithiobac-sodium, a selective herbicide for cotton plants. This compound can be labeled with carbon-14 for studying its translocation and metabolism in cotton plants (K. M. Mathew, S. Ravi, D. Padmanabhan, 2005).
Synthesis of Pesticides and Fungicides
4,6-Dimethoxy-2-methylsulfonylpyrimidine (DMSP) is used in synthesizing plant growth regulators, pesticides, and fungicides. The synthesis method is economical and environmentally friendly (Jing Guan et al., 2020).
Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a potential precursor of this compound, finds applications in preparing high explosives and medicinal products (R. Patil et al., 2008).
Antiviral Activity
Acyclic nucleoside analogues of 6-methyluracil and 4-alkylamino-6-methyl-2(1H)-pyrimidinones, derived from 2,4-Dimethoxy-6-methylpyrimidine, show potential antiviral activity against Ranikhet disease virus (S. Bhat, 1994).
Crystal Structure Analysis
The crystal structure of 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, derived from 2-amino-4,6-dimethoxyl pyrimidine, has been characterized for its potential applications (S. Ji, 2006).
Chemical Associations in Solutions
Methylation enhances the association ability of pyrimidine derivatives in aqueous solutions. This is crucial for understanding the behavior of such compounds in biological systems (F. Aradi, A. Földesi, 1989).
Spectroscopic Studies
Spectral studies of various pyrimidine derivatives, including dimethoxy variants, are crucial for understanding their properties and interactions in different solvents (A. Hasanein et al., 2004).
Mechanism of Action
Target of Action
The primary target of 4,6-Dimethoxy-2-methylpyrimidine is believed to be the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .
Mode of Action
This compound functions as an inhibitor of DHFR . By binding to this enzyme, it impedes its activity, disrupting the production of purines and pyrimidines . This interaction and the resulting changes can affect various biochemical processes within the cell.
Biochemical Pathways
The inhibition of DHFR disrupts the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a critical cofactor involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the action of this compound can have significant downstream effects on DNA replication and RNA transcription processes.
Result of Action
The inhibition of DHFR by this compound leads to a disruption in the production of purines and pyrimidines . This disruption can ultimately lead to the inhibition of cell growth and proliferation , as these processes are heavily dependent on the synthesis of new DNA and RNA molecules.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines play a crucial role in biochemical reactions, particularly in the synthesis of DNA and RNA . The specific enzymes, proteins, and other biomolecules that 4,6-Dimethoxy-2-methylpyrimidine interacts with are yet to be identified.
Molecular Mechanism
It is believed to function as an inhibitor of the enzyme dihydrofolate reductase (DHFR), a vital enzyme involved in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .
Properties
IUPAC Name |
4,6-dimethoxy-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJAXMTUACMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452904 | |
Record name | 4,6-Dimethoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-48-8 | |
Record name | 4,6-Dimethoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.